molecular formula C23H28N2O3 B2704204 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 941991-74-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2704204
CAS RN: 941991-74-8
M. Wt: 380.488
InChI Key: VHUOCMBYBIOJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Fluorescence Studies

Structural aspects and fluorescence properties of compounds structurally related to the specified chemical have been extensively studied. For instance, compounds involving isoquinoline derivatives exhibit significant structural properties when interacting with various acids. These interactions can lead to the formation of gels or crystalline solids, depending on the nature of the acid involved. This property is crucial for understanding the compound's applications in materials science, particularly in the development of new materials with specific structural or functional characteristics (Karmakar, Sarma, & Baruah, 2007). Additionally, the fluorescence emission properties of these compounds, which change upon protonation or interaction with other molecules, highlight their potential use in fluorescence-based sensors and imaging applications.

Synthetic Pathways and Chemical Reactions

Research has focused on developing synthetic routes and chemical reactions involving similar compounds. For example, a practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been described, showcasing the compound's role as an intermediate in the synthesis of other chemically significant molecules. This highlights the compound's importance in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Wenpeng et al., 2014).

Comparative Metabolism Studies

In a broader context, studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. These studies are vital for understanding the metabolic pathways and potential toxicological effects of related compounds in biological systems. Such research contributes to the field of toxicology, providing insights into the safety and environmental impact of chemical compounds similar to the one (Coleman, Linderman, Hodgson, & Rose, 2000).

Insecticidal Activity

Research into the insecticidal activity of pyridine derivatives offers insight into the potential applications of structurally related compounds in agriculture and pest management. The evaluation of these compounds against various pests, such as the cowpea aphid, underscores their significance in developing new, more effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(15-18(21)6-11-23(25)27)24-22(26)14-17-4-8-20(28-3)9-5-17/h4-5,7-10,15-16H,6,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOCMBYBIOJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.